ethyl 2-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide
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Overview
Description
Ethyl 2-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is a chemical compound belonging to the thiadiazine class. Thiadiazines are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure. This particular compound has applications in various fields, including medicinal chemistry and material science.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-methyl-2H-1,2,6-thiadiazine-4-carboxylic acid.
Esterification: The carboxylic acid group is converted to an ester using ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Oxidation: The resulting ester is then oxidized to introduce the 1,1-dioxide group. This can be achieved using oxidizing agents like hydrogen peroxide or sodium periodate.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and continuous flow reactors may be employed to ensure consistent product quality. The choice of reagents and conditions is optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the ring is further oxidized.
Reduction: Reduction reactions can be performed to reduce the 1,1-dioxide group back to the sulfide.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles, such as amines or alkyl halides, in the presence of a base.
Major Products Formed:
Oxidation Products: Higher oxidation states of sulfur, such as sulfones or sulfoxides.
Reduction Products: Thiadiazine sulfides.
Substitution Products: Substituted thiadiazines with different functional groups attached to the nitrogen atoms.
Scientific Research Applications
Chemistry: Ethyl 2-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. It may also serve as a lead compound for the development of new drugs.
Medicine: Research is ongoing to explore its use in medicinal chemistry. It has shown promise in the treatment of various diseases, such as hypertension and diabetes, due to its ability to modulate biological pathways.
Industry: In material science, the compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which ethyl 2-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: This compound is structurally similar but has a benzene ring instead of a thiadiazine ring.
Quinazolinone Derivatives: These compounds share some structural features with thiadiazines and are used in similar applications.
Uniqueness: Ethyl 2-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is unique due to its specific substitution pattern and the presence of the 1,1-dioxide group, which imparts distinct chemical and biological properties compared to other thiadiazines.
Properties
IUPAC Name |
ethyl 2-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4S/c1-3-13-7(10)6-4-8-14(11,12)9(2)5-6/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVFGZBVDCPSND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(S(=O)(=O)N=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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